(5-Methoxy-2-phenylbenzofuran-7-yl)methanol
Description
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(5-methoxy-2-phenyl-1-benzofuran-7-yl)methanol |
InChI |
InChI=1S/C16H14O3/c1-18-14-7-12-9-15(11-5-3-2-4-6-11)19-16(12)13(8-14)10-17/h2-9,17H,10H2,1H3 |
InChI Key |
JKOPIKBYEOICHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
Starting from 4-methoxyphenol or 5-methoxybenzofuran derivatives:
The benzofuran core with a methoxy substituent at the 5-position can be synthesized from 4-methoxyphenol through a sequence involving formylation, condensation, and cyclization steps. For example, MgCl₂-mediated formylation followed by condensation with ethyl diazoacetate and reduction yields benzofuran intermediates.Intramolecular cyclization of arylalkynyl ethers:
Vanillin or isovanillin derivatives can be converted into propargyl ethers, which upon cesium fluoride-mediated Claisen rearrangement and cyclization form methoxy-substituted benzofurans.
Functionalization at the 7-Position to Install Hydroxymethyl Group
Reduction of Ester to Alcohol:
Starting from ethyl 5-methoxybenzofuran-3-carboxylate, reduction with diisobutylaluminum hydride (DIBAL) converts the ester to the corresponding primary alcohol at the 7-position (which corresponds to the 3-position in some numbering schemes).Oxidation to Aldehyde and Reductive Amination:
The primary alcohol can be oxidized to an aldehyde using Dess–Martin periodinane or IBX (o-iodoxybenzoic acid), followed by reductive amination or reduction to yield the hydroxymethyl group.Direct Hydroxymethylation:
Alternatively, hydroxymethylation can be achieved by formylation of the aromatic ring followed by reduction to the alcohol.
Representative Synthetic Sequence (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | MgCl₂-mediated formylation | MgCl₂, appropriate aldehyde source | Formylated intermediate |
| 2 | Condensation with ethyl diazoacetate | Ethyl diazoacetate, base | Benzofuran ring precursor |
| 3 | Reduction | NaBH₄ or DIBAL | Alcohol intermediate |
| 4 | LDA-mediated borylation | LDA, B₂Pin₂ | 2-Borylated benzofuran |
| 5 | Suzuki coupling | Pd catalyst, iodobenzene, base | 2-Phenylbenzofuran |
| 6 | Reduction of ester to alcohol | DIBAL | Hydroxymethyl intermediate |
| 7 | Oxidation | Dess–Martin periodinane or IBX | Aldehyde intermediate |
| 8 | Reductive amination/reduction | NaBH₄ or reductive amination conditions | Final (5-Methoxy-2-phenylbenzofuran-7-yl)methanol |
Detailed Research Findings and Data
Yields and Reaction Conditions
Spectroscopic Characterization
NMR Data:
The final compound shows characteristic signals for the methoxy group (~3.8 ppm, singlet), aromatic protons (7.0–7.9 ppm), and the hydroxymethyl group (CH₂OH, ~4.5 ppm, singlet or doublet depending on coupling).IR Spectra:
Bands at ~3400 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (aromatic C=C), and 1100 cm⁻¹ (C–O stretch) confirm the presence of hydroxyl and aromatic functionalities.
Summary Table of Key Preparation Methods
| Methodology | Starting Material(s) | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| MgCl₂-mediated formylation + Suzuki coupling + reduction | 4-Methoxyphenol, iodobenzene | Formylation, Suzuki coupling, DIBAL reduction | High regioselectivity, good yields | Multi-step, requires sensitive reagents |
| Pd-catalyzed coupling of 5-iodo vanillin + cyclization | 5-Iodo vanillin, phenylacetylene | Sonogashira coupling, cyclization | Direct phenyl introduction | Requires Pd catalyst, moderate yields |
| Intramolecular Claisen rearrangement from vanillin derivatives | Vanillin, propargyl bromide | Ether formation, Claisen rearrangement, cyclization | Efficient ring formation | Requires protection steps |
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol moiety undergoes oxidation to form aldehydes or carboxylic acids.
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitutions.
Acetylation
Mitsunobu Reaction
Reaction with phenols under Mitsunobu conditions yields aryl ethers:
-
Reagents : DIAD, PPh<sub>3</sub>, THF
-
Product : 7-(4-Methoxyphenoxy)-5-methoxy-2-phenylbenzofuran
Reductive Amination
The aldehyde intermediate (from oxidation) undergoes reductive amination with primary amines:
Silyl Protection
-
Reagent : TBDMSCl, imidazole, DMF
-
Product : 7-(tert-Butyldimethylsilyloxy)-5-methoxy-2-phenylbenzofuran
Benzyl Deprotection
Cross-Coupling Reactions
The benzofuran core participates in Pd-catalyzed couplings:
Biological Derivatization
Derivatives show enhanced bioactivity:
-
Antioxidant Activity : Methanol derivatives exhibit radical scavenging (IC<sub>50</sub> = 12.7 μM in DPPH assay) .
-
Neuroprotection : Acetamide analogs inhibit glutamate-induced neurotoxicity (EC<sub>50</sub> = 0.13–0.70 mM) .
Stability and Degradation
Scientific Research Applications
Chemical Structure and Synthesis
The compound (5-Methoxy-2-phenylbenzofuran-7-yl)methanol is characterized by its unique benzofuran structure, which contributes to its biological properties. The synthesis typically involves the functionalization of benzofuran derivatives through methods such as alkylation or hydroxymethylation. For example, the synthesis of related benzofuran compounds often utilizes palladium-catalyzed reactions to achieve high yields and purity .
Antioxidant Properties
Research has indicated that benzofuran derivatives exhibit significant antioxidant activity. Studies have shown that (5-Methoxy-2-phenylbenzofuran-7-yl)methanol can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neuroprotection, where oxidative damage is a key factor in neurodegenerative diseases .
Neuroprotective Effects
Benzofuran derivatives, including (5-Methoxy-2-phenylbenzofuran-7-yl)methanol, have been investigated for their neuroprotective effects against β-amyloid toxicity, a hallmark of Alzheimer's disease. In vitro studies demonstrated that this compound can inhibit β-amyloid aggregation and protect neuronal cells from apoptosis induced by toxic agents .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. (5-Methoxy-2-phenylbenzofuran-7-yl)methanol has shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Treatment of Neurodegenerative Diseases
Due to its neuroprotective and antioxidant properties, (5-Methoxy-2-phenylbenzofuran-7-yl)methanol is being explored as a candidate for treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. Its ability to modulate oxidative stress and inhibit neuroinflammation positions it as a promising therapeutic agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . Further studies are required to elucidate its mechanisms of action and efficacy in cancer therapy.
Case Studies
Mechanism of Action
The mechanism of action of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to interact with enzymes and receptors involved in various biological processes
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol and their distinguishing features:
Key Observations:
Substituent Effects on Reactivity :
- Brominated analogs (e.g., 7a, 7b) exhibit high synthetic yields (93–94%) due to stable intermediates in sodium borohydride reductions . In contrast, fluorinated derivatives (e.g., 2-(5-fluoro-...)) require harsher conditions (reflux with KOH) for carboxylate formation .
- The presence of electron-withdrawing groups (e.g., acetyl in ) may reduce nucleophilicity at the benzofuran core, altering downstream reactivity.
Pharmacological Implications: Compounds with sulfanyl/sulfinyl groups (e.g., ) show enhanced antimicrobial activity compared to methoxy- or hydroxy-substituted derivatives, likely due to increased electrophilicity. The hydroxymethyl group in (5-Methoxy-2-phenylbenzofuran-7-yl)methanol may improve solubility but could reduce metabolic stability compared to methyl or acetyl analogs .
Spectroscopic Differentiation :
- $ ^1H $-NMR spectra of benzofuran alcohols typically show distinct signals for methoxy (δ 3.7–3.9 ppm) and hydroxymethyl (δ 4.5–4.7 ppm) groups . Acetylated derivatives (e.g., ) exhibit downfield shifts for carbonyl protons (δ 2.5–3.0 ppm).
Biological Activity
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound (5-Methoxy-2-phenylbenzofuran-7-yl)methanol features a benzofuran structure with a methoxy group at the 5-position and a phenyl group at the 2-position. The synthesis typically involves the following steps:
- Formation of Benzofuran Ring : The initial step usually includes the cyclization of appropriate precursors under acidic conditions.
- Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
- Final Hydroxymethylation : The final step involves the reduction of a carbonyl group to yield the methanol derivative.
Biological Activity Overview
The biological activity of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol has been explored in various studies, indicating multiple pharmacological properties:
Anticancer Activity
Research has shown that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to (5-Methoxy-2-phenylbenzofuran-7-yl)methanol have demonstrated cytotoxic effects against various cancer cell lines, including:
These findings suggest that structural modifications, such as the introduction of methoxy groups, can enhance antiproliferative activity.
Neuroprotective Effects
Studies have indicated that benzofuran derivatives possess neuroprotective properties by mitigating oxidative stress and preventing neuronal cell death. For example, a related compound was shown to protect against neurotoxin-induced damage in neuronal cell lines, highlighting its potential for treating neurodegenerative diseases .
Estrogenic Activity
(5-Methoxy-2-phenylbenzofuran-7-yl)methanol has also been investigated for its estrogenic effects. Compounds within its class have been noted for their ability to interact with estrogen receptors, suggesting potential applications in treating hormone-related conditions .
The mechanisms underlying the biological activities of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol are complex and involve:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, particularly estrogen receptors.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Signaling Pathways : Interaction with specific signaling pathways can lead to apoptosis in cancer cells or neuroprotection in neuronal cells.
Case Studies
- Anticancer Study : A study evaluated the effects of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol on breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis through caspase activation .
- Neuroprotection Evaluation : Another investigation assessed its neuroprotective effects against glutamate-induced toxicity in rat cortical neurons, revealing a dose-dependent protective effect attributed to its antioxidant properties .
Q & A
Q. What are the recommended synthetic routes for (5-Methoxy-2-phenylbenzofuran-7-yl)methanol?
- Methodological Answer : The compound can be synthesized via cyclization and oxidation reactions. For example, benzofuran derivatives are often prepared using hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature, as demonstrated in the synthesis of 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran . Alkaline hydrolysis of esters (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) with potassium hydroxide in water/methanol mixtures is another viable route, yielding carboxylic acid derivatives that can be further reduced to alcohols .
Q. How is the purity and structure of (5-Methoxy-2-phenylbenzofuran-7-yl)methanol validated?
- Methodological Answer : Purity is assessed via thin-layer chromatography (TLC; e.g., Rf values in ethyl acetate or benzene) . Structural confirmation employs spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., -OH, C-O-C).
- NMR (¹H and ¹³C) : Assigns proton and carbon environments (e.g., methoxy, benzofuran aromatic signals).
- HRMS : Confirms molecular weight and formula .
Q. What crystallization methods are effective for obtaining single crystals suitable for X-ray diffraction?
- Methodological Answer : Slow evaporation of a solution in benzene or chloroform at room temperature is widely used . Centrosymmetric dimers formed via intermolecular O–H⋯O hydrogen bonds (common in benzofuran carboxyl derivatives) enhance crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:
- Variable Temperature NMR : To identify temperature-dependent conformational changes.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-fluoro-7-methyl derivatives) .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in benzofuran derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy, phenyl, or methylsulfanyl groups to assess impacts on bioactivity .
- Bioassays : Test analogs against bacterial/fungal strains (e.g., MIC assays) or cancer cell lines (e.g., MTT assays). Correlate activity with electronic (Hammett σ) or steric parameters .
- Computational Modeling : Use DFT calculations to predict binding affinities or reactive sites .
Q. What challenges arise in refining crystal structures of benzofuran derivatives, and how are they addressed?
- Methodological Answer : Challenges include disorder in flexible groups (e.g., methoxy or phenyl rings) and weak diffraction. Mitigation strategies:
- SHELX Refinement : Use riding models for H atoms (C–H = 0.95–0.98 Å) and anisotropic displacement parameters for heavy atoms .
- Twinned Data : Apply twin law matrices in refinement software (e.g., CrysAlisPro) .
Q. How can accelerated stability studies be designed to assess the compound’s degradation under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .
- pH Stability : Test solubility and stability in buffered solutions (pH 1–12) using UV-Vis spectroscopy.
- Oxidative Stress : Use H₂O₂ or radical initiators to simulate oxidative pathways .
Q. What safety protocols are critical when handling (5-Methoxy-2-phenylbenzofuran-7-yl)methanol in the lab?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
